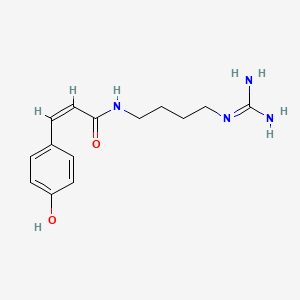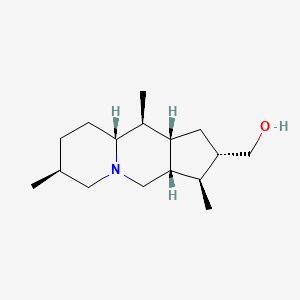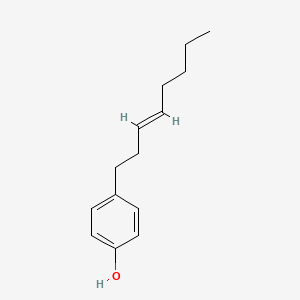
Gibbilimbol D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gibbilimbol D is a natural product found in Piper gibbilimbum with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
- Total Synthesis: Gibbilimbol D, along with gibbilimbols A-C, has been synthesized from commercially available materials. A key step involved a copper-catalyzed coupling to form the (long-chain alkyl)phenol skeleton (Vyvyan et al., 2002).
- Modified Synthesis Approaches: Alternative synthesis methods for gibbilimbols B and D have been developed, including the use of a modified Ramberg–Bäcklund reaction (Wang, Zhou, & Cao, 2009).
Biological Activities and Applications
- Cytotoxic and Antibacterial Properties: Gibbilimbols A-D, isolated from Piper gibbilimbum, exhibited cytotoxicity towards brine shrimp and KB nasopharyngal carcinoma cells. They also showed antibacterial activity against Staphylococcus epidermidis and Bacillus cereus (Orjala, Mian, Rali, & Sticher, 1998).
- Antiparasitic Agents: Gibbilimbol analogues have been evaluated for activity against Trypanosoma cruzi and Leishmania (L.) infantum, with some analogues showing potent antiparasitic effects and selectivity (Varela et al., 2016).
- Antischistosomal Potential: Gibbilimbol B, isolated from Piper malacophyllum, exhibited significant activity against the larval stage of Schistosoma mansoni, surpassing the effectiveness of praziquantel, a standard antischistosomal drug (Carnaúba et al., 2021).
Propiedades
Nombre del producto |
Gibbilimbol D |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
4-[(E)-oct-3-enyl]phenol |
InChI |
InChI=1S/C14H20O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h5-6,9-12,15H,2-4,7-8H2,1H3/b6-5+ |
Clave InChI |
UTXMWVVQOZAGKZ-AATRIKPKSA-N |
SMILES isomérico |
CCCC/C=C/CCC1=CC=C(C=C1)O |
SMILES canónico |
CCCCC=CCCC1=CC=C(C=C1)O |
Sinónimos |
4-(3-octenyl)phenol gibbilimbol D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



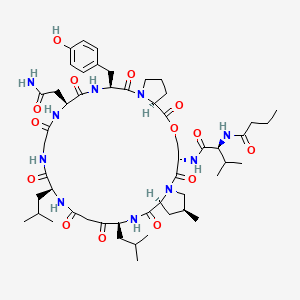

![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B1250010.png)
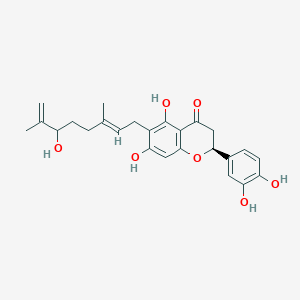



![chloro-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]mercury](/img/structure/B1250018.png)
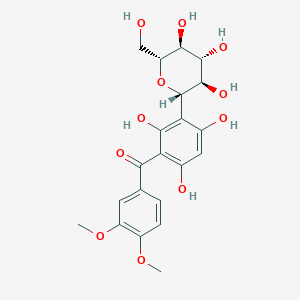
![(2S,3S,4R)-N-[(3S,9S,12S,15R,18S,21S,22R)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-3,4,10,22-tetramethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3,4-dimethyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B1250021.png)


